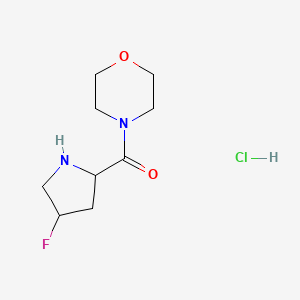

4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride

CAS No.:

Cat. No.: VC16698944

Molecular Formula: C9H16ClFN2O2

Molecular Weight: 238.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16ClFN2O2 |

|---|---|

| Molecular Weight | 238.69 g/mol |

| IUPAC Name | (4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H |

| Standard InChI Key | VMZKZPYNDJCBGV-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(=O)C2CC(CN2)F.Cl |

Introduction

4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride is a synthetic organic compound with applications in medicinal chemistry, particularly in drug development. It features two key structural components:

-

A morpholine ring, which is a heterocyclic structure containing oxygen and nitrogen.

-

A fluoropyrrolidine moiety, which incorporates a fluorine atom into a pyrrolidine ring.

The compound is classified under carbonyl-containing morpholines and is identified by its Chemical Abstracts Service (CAS) number 1847398-64-4.

Synthesis

The synthesis of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves multi-step organic reactions that require precise control of reaction conditions such as temperature and pH to optimize yield and purity.

General Synthetic Route:

-

Preparation of the fluoropyrrolidine intermediate through fluorination reactions.

-

Coupling of the fluoropyrrolidine with a morpholine derivative using carbonyl activation techniques.

-

Conversion to the hydrochloride salt form for improved stability and solubility.

Advanced techniques like X-ray crystallography or NMR spectroscopy are employed to confirm the three-dimensional conformation and purity of the compound.

Applications

The compound holds promise in several areas of medicinal chemistry:

-

Drug Design: Its structural features make it a candidate for developing inhibitors targeting enzymes or receptors involved in metabolic pathways.

-

Pharmaceutical Development: Potential applications include treatments for diseases where carbonyl-containing morpholines have shown efficacy, such as neurological disorders or cancers.

Chemical Reactivity

The compound exhibits reactivity typical of carbonyl-containing molecules:

-

Susceptibility to nucleophilic attack at the carbonyl center.

-

Hydrolysis under acidic or basic conditions.

These properties are critical for understanding its behavior during drug formulation and metabolism.

Research Outlook

While the compound's potential is evident, further research is required to:

-

Investigate its pharmacokinetics and pharmacodynamics.

-

Explore its safety profile through toxicological studies.

-

Develop analogs with enhanced activity or specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume